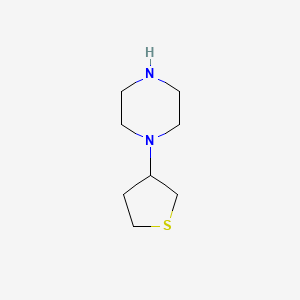
(2,4-二氟-5-甲基苯基)甲醇
描述
(2,4-Difluoro-5-methylphenyl)methanol: is a chemical compound characterized by a benzene ring substituted with two fluorine atoms, a methyl group, and a methanol group. This compound is part of the broader class of phenolic alcohols, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
科学研究应用
(2,4-Difluoro-5-methylphenyl)methanol: has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluoro-5-methylphenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,4-difluoro-5-methylbenzene.
Halogenation: The precursor undergoes halogenation to introduce fluorine atoms at the 2 and 4 positions of the benzene ring.
Methylation: A methyl group is introduced at the 5 position through a methylation reaction.
Hydroxylation: Finally, the benzene ring is hydroxylated to introduce the methanol group, resulting in the formation of (2,4-Difluoro-5-methylphenyl)methanol.
Industrial Production Methods: In an industrial setting, the production of (2,4-Difluoro-5-methylphenyl)methanol may involve continuous flow reactors and advanced catalytic systems to enhance the efficiency and yield of the synthesis process. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
化学反应分析
(2,4-Difluoro-5-methylphenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄), while nucleophilic substitutions may involve strong bases like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Hydrocarbons.
Substitution Products: Various substituted benzene derivatives.
作用机制
The mechanism by which (2,4-Difluoro-5-methylphenyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
(2,4-Difluoro-5-methylphenyl)methanol: can be compared with other similar phenolic compounds, such as:
2,4-Difluorophenol: Lacks the methyl group.
5-Methylphenol: Lacks the fluorine atoms.
2,4-Difluoro-5-methoxyphenol: Has a methoxy group instead of a methanol group.
Uniqueness: The presence of both fluorine atoms and a methyl group on the benzene ring makes (2,4-Difluoro-5-methylphenyl)methanol unique, as these substituents significantly influence its chemical reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
(2,4-difluoro-5-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVLGPFATXCWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666681 | |
| Record name | (2,4-Difluoro-5-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315204-46-7 | |
| Record name | (2,4-Difluoro-5-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclobutyl-3-methyl-1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B1501103.png)

![Phenol, 4-[(3-methylcyclopentyl)oxy]-](/img/structure/B1501105.png)

![3-Benzyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B1501107.png)






![4-[2-(4-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1501124.png)

